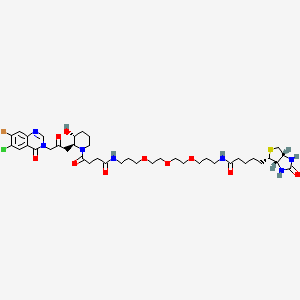
Biotin-PEG3-amide-C2-CO-Halofuginone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-PEG3-amide-C2-CO-Halofuginone is a derivative of halofuginone, a natural product known for its anti-inflammatory and immunomodulatory activities. This compound is particularly significant in cancer research due to its potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-amide-C2-CO-Halofuginone involves multiple steps, starting with the derivatization of halofuginone. The process typically includes the following steps:
Activation of Halofuginone: Halofuginone is first activated by reacting with a suitable reagent to introduce a functional group that can further react with polyethylene glycol (PEG).
PEGylation: The activated halofuginone is then reacted with PEG3 to form a PEGylated intermediate. This step often requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under anhydrous conditions.
Amidation: The PEGylated intermediate is then reacted with biotin to form the final product, this compound. This step typically involves the use of amide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as purification steps such as chromatography and crystallization .
化学反应分析
Types of Reactions
Biotin-PEG3-amide-C2-CO-Halofuginone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound with different chemical properties .
科学研究应用
Biotin-PEG3-amide-C2-CO-Halofuginone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving protein interactions and cellular processes due to its biotin moiety, which allows for easy detection and purification.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inhibiting tumor growth and metastasis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents due to its unique chemical properties
作用机制
Biotin-PEG3-amide-C2-CO-Halofuginone exerts its effects through multiple molecular targets and pathways. The compound is known to inhibit proline hydroxylase, an enzyme involved in collagen synthesis, thereby reducing fibrosis and tumor growth. Additionally, it modulates the activity of various signaling pathways, including the transforming growth factor-beta (TGF-β) pathway, which plays a crucial role in cell proliferation and differentiation .
相似化合物的比较
Similar Compounds
Halofuginone: The parent compound with anti-inflammatory and immunomodulatory properties.
Biotin-PEG3-amide-C2-CO-Halofuginone: A derivative with enhanced solubility and bioavailability due to PEGylation.
Other PEGylated Halofuginone Derivatives: Compounds with similar structures but different PEG chain lengths or functional groups.
Uniqueness
This compound stands out due to its combination of biotin, PEG, and halofuginone moieties. This unique structure enhances its solubility, stability, and bioavailability, making it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C40H57BrClN7O10S |
|---|---|
分子量 |
943.3 g/mol |
IUPAC 名称 |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-[[4-[(2S,3R)-2-[3-(7-bromo-6-chloro-4-oxoquinazolin-3-yl)-2-oxopropyl]-3-hydroxypiperidin-1-yl]-4-oxobutanoyl]amino]propoxy]ethoxy]ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C40H57BrClN7O10S/c41-28-22-30-27(21-29(28)42)39(55)48(25-45-30)23-26(50)20-32-33(51)6-3-13-49(32)37(54)10-9-36(53)44-12-5-15-58-17-19-59-18-16-57-14-4-11-43-35(52)8-2-1-7-34-38-31(24-60-34)46-40(56)47-38/h21-22,25,31-34,38,51H,1-20,23-24H2,(H,43,52)(H,44,53)(H2,46,47,56)/t31-,32-,33+,34-,38-/m0/s1 |
InChI 键 |
STZBOEYXCXXECB-MKSXXCPVSA-N |
手性 SMILES |
C1C[C@H]([C@@H](N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |
规范 SMILES |
C1CC(C(N(C1)C(=O)CCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)CC(=O)CN4C=NC5=CC(=C(C=C5C4=O)Cl)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















